

# physical and chemical properties of 1-(Pyridin-2-yl)ethanol

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## Compound of Interest

Compound Name: 1-(Pyridin-2-yl)ethanol

Cat. No.: B103791

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An In-depth Technical Guide to 1-(Pyridin-2-yl)ethanol

## Introduction

**1-(Pyridin-2-yl)ethanol** is a pivotal chemical intermediate characterized by the presence of a pyridine ring and a secondary alcohol functional group. This unique structural combination imparts a versatile reactivity profile, establishing it as a valuable building block in diverse fields, particularly in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its chirality at the carbinol center further enhances its utility, making it a sought-after precursor for enantiomerically pure target molecules. This guide provides a comprehensive overview of the core physical and chemical properties of **1-(Pyridin-2-yl)ethanol**, offering critical data and procedural insights for researchers, chemists, and professionals in drug development.

## Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of all scientific investigation.

Table 1: Chemical Identifiers for 1-(Pyridin-2-yl)ethanol

Identifier	Value	Source(s)
CAS Number	18728-61-5	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO	[1][2][3]
Molecular Weight	123.15 g/mol	[1][3][4]
IUPAC Name	1-(Pyridin-2-yl)ethan-1-ol	
Synonyms	2-(1-Hydroxyethyl)pyridine, α-Methyl-2-pyridinemethanol, Methyl(2-pyridyl)carbinol	[1][3][5]

The molecule's architecture, consisting of an ethyl alcohol group attached to the C2 position of a pyridine ring, is fundamental to its properties.

Caption: Molecular Structure of **1-(Pyridin-2-yl)ethanol**.

## Physical and Thermochemical Properties

The physical state and thermodynamic constants are critical for process design, purification, and handling. The compound is often described as a colorless to light yellow liquid, though some sources report a low melting point, suggesting it can exist as a solid at or near room temperature.[1][5][6]

Table 2: Core Physical Properties

Property	Value	Source(s)
Appearance	Colourless to light yellow liquid/low melting solid	[1][5][6]
Melting Point	53-54 °C	[5][6]
Boiling Point	210-219 °C at 760 mmHg	[1][2][3][6]
Density	~1.082 - 1.1 g/cm <sup>3</sup>	[2][3][6]
Flash Point	~81 °C	[2][3][6]
pKa (OH group)	13.55 ± 0.20 (Predicted)	[1][6]
pKa (conjugate acid)	~5.3 (Estimated based on 2-Pyridineethanol)	[7]
Solubility	Soluble in water. Expected to be soluble in polar organic solvents like alcohols and chloroform.	[1][7]

## Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the structure and purity of **1-(Pyridin-2-yl)ethanol**. The key expected features are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
  - Pyridine Ring Protons (4H): Multiple signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the C6 position, adjacent to the nitrogen, will typically be the most downfield.
  - Methine Proton (1H, CH-OH): A quartet (due to coupling with the adjacent methyl group) appearing around δ 4.8-5.0 ppm. The hydroxyl proton can further split this signal, or it may appear as a broad singlet.

- Hydroxyl Proton (1H, OH): A broad singlet whose chemical shift is concentration and solvent-dependent (typically  $\delta$  2.0-5.0 ppm). This peak will disappear upon exchange with D<sub>2</sub>O.[\[8\]](#)
- Methyl Protons (3H, CH<sub>3</sub>): A doublet (due to coupling with the methine proton) in the aliphatic region, expected around  $\delta$  1.4-1.6 ppm.
- <sup>13</sup>C NMR: The carbon spectrum will confirm the seven unique carbon atoms.
  - Pyridine Carbons: Five signals in the range of  $\delta$  120-160 ppm, with the carbon attached to the ethanol substituent (C2) being significantly downfield.
  - Methine Carbon (CH-OH): A signal around  $\delta$  65-70 ppm.
  - Methyl Carbon (CH<sub>3</sub>): A signal in the upfield region, around  $\delta$  20-25 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[\[9\]](#)[\[10\]](#)

- O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm<sup>-1</sup>, characteristic of the alcohol hydroxyl group.
- C-H Stretch (Aromatic): Weaker absorptions typically found just above 3000 cm<sup>-1</sup>.
- C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm<sup>-1</sup> range from the methyl and methine groups.
- C=N and C=C Stretches: Medium to strong absorptions in the 1400-1600 cm<sup>-1</sup> region, characteristic of the pyridine ring.
- C-O Stretch: A strong absorption in the 1050-1200 cm<sup>-1</sup> region.

## Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern.  
[\[10\]](#)

- **Molecular Ion ( $M^+$ ):** A peak at  $m/z = 123$ , corresponding to the molecular weight of the compound.
- **Key Fragments:** A prominent fragment is expected from the loss of a methyl group ( $CH_3$ ), resulting in a peak at  $m/z = 108$ . Another significant fragmentation pathway is the alpha-cleavage, leading to the formation of a pyridinium-stabilized cation.

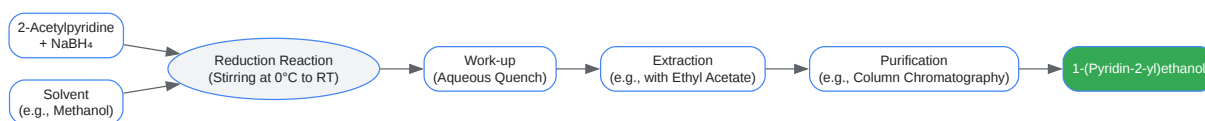
## Chemical Reactivity and Stability

The reactivity of **1-(Pyridin-2-yl)ethanol** is dictated by its two primary functional groups.

- **Alcohol Group:** The secondary alcohol can undergo typical reactions such as oxidation to form 2-acetylpyridine, esterification with carboxylic acids or acyl chlorides, and etherification.
- **Pyridine Ring:** The nitrogen atom is basic and can be protonated or alkylated. The pyridine ring itself is generally resistant to electrophilic substitution compared to benzene but can be functionalized under specific conditions.
- **Stability and Storage:** The compound should be stored under an inert atmosphere to prevent oxidation.<sup>[6][11]</sup> It is stable under recommended storage conditions, typically at room temperature or refrigerated (2-8°C).<sup>[6][12]</sup>

## Synthesis Pathway

A common and efficient method for synthesizing **1-(Pyridin-2-yl)ethanol** is through the reduction of 2-acetylpyridine. This reaction is often performed using reducing agents like sodium borohydride ( $NaBH_4$ ) in an alcoholic solvent.



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Caption: General workflow for the synthesis of **1-(Pyridin-2-yl)ethanol**.

## Applications in Drug Discovery and Development

**1-(Pyridin-2-yl)ethanol** is a cornerstone intermediate in medicinal chemistry.

- **Chiral Building Block:** The enantiomers, (R)- and (S)-**1-(Pyridin-2-yl)ethanol**, are highly valuable for synthesizing stereospecific active pharmaceutical ingredients (APIs).
- **Pharmaceutical Scaffolds:** The pyridyl-ethanol moiety is present in various biologically active molecules. For instance, (S)-**1-(Pyridin-2-yl)ethanol** is a key intermediate in the synthesis of kynurenine 3-monooxygenase (KMO) inhibitors, which are investigated for treating conditions like pancreatitis.[\[13\]](#)
- **Ligand Synthesis:** The compound can be used to synthesize ligands for coordination chemistry, which has applications in catalysis and material science.

## Safety, Handling, and Disposal

Adherence to safety protocols is paramount when working with this chemical.

Table 3: GHS Hazard Information

Hazard Class	Statement	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	<a href="#">[4]</a>
Skin Corrosion/Irritation	H315: Causes skin irritation	<a href="#">[4]</a>
Serious Eye Damage/Irritation	H318: Causes serious eye damage	<a href="#">[4]</a>
STOT - Single Exposure	H335: May cause respiratory irritation	<a href="#">[4]</a>

- **Personal Protective Equipment (PPE):** Wear protective gloves, chemical safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[\[14\]](#)
- **Handling:** Avoid contact with skin, eyes, and clothing.[\[14\]](#) Keep away from heat and sources of ignition.

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[6]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Consult the Safety Data Sheet (SDS) for detailed disposal instructions.[14]

## Standard Analytical Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a standardized method for determining the purity of a **1-(Pyridin-2-yl)ethanol** sample.

Objective: To quantify the purity of **1-(Pyridin-2-yl)ethanol** using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Methodology:

- Standard Preparation:
  - Accurately weigh approximately 50 mg of a **1-(Pyridin-2-yl)ethanol** reference standard into a 50 mL volumetric flask.
  - Dissolve and dilute to volume with a suitable solvent, such as methanol or ethyl acetate, to achieve a concentration of ~1 mg/mL.
- Sample Preparation:
  - Prepare the sample to be analyzed in the same manner as the standard, achieving a final concentration of ~1 mg/mL.
- GC-FID Instrumentation and Conditions:
  - Column: Use a non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: 250 °C.
- Detector Temperature (FID): 280 °C.
- Oven Temperature Program:
  - Initial Temperature: 100 °C, hold for 2 minutes.
  - Ramp: Increase at 10 °C/min to 250 °C.
  - Final Hold: Hold at 250 °C for 5 minutes.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Analysis and Calculation:
  - Inject the standard solution to determine the retention time of **1-(Pyridin-2-yl)ethanol**.
  - Inject the sample solution.
  - Calculate the purity by area percent, assuming all components have a similar response factor with the FID.
  - $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

## Conclusion

**1-(Pyridin-2-yl)ethanol** is a compound of significant scientific and commercial interest. Its well-defined physical properties, predictable spectroscopic profile, and versatile chemical reactivity make it an essential tool for synthetic chemists. A thorough understanding of its characteristics, from its molecular structure to its safe handling protocols, is crucial for leveraging its full potential in research, particularly in the rapid-paced environment of drug discovery and development.

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